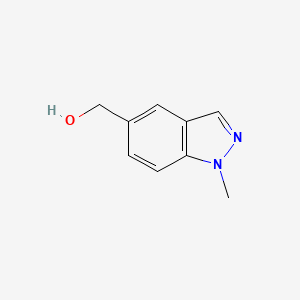

(1-Methyl-1H-indazol-5-YL)methanol

Description

Historical Context and Significance of the Indazole Scaffold in Pharmaceutical Sciences

The journey of indazoles in medicine has been significant. Since the introduction of the anti-inflammatory agent Benzydamine in 1966, the indazole core has been a focal point for drug discovery. researchgate.net This scaffold's ability to interact with a wide array of biological targets has led to the development of drugs for various therapeutic areas. researchgate.netnih.gov Notably, several indazole-containing drugs have achieved considerable market success, including treatments for cancer and chemotherapy-induced nausea. researchgate.netpnrjournal.com The enduring interest in indazole derivatives stems from their proven track record and the ongoing potential for discovering new therapeutic applications. researchgate.netexlibrisgroup.com

The versatility of the indazole scaffold is a key driver of its importance. researchgate.net Researchers have successfully synthesized a multitude of derivatives by modifying the core structure, leading to compounds with activities ranging from anti-inflammatory and analgesic to anticancer and antimicrobial. mdpi.comresearchgate.netresearchgate.net This adaptability makes the indazole nucleus a continuous source of novel drug candidates. nih.gov

Overview of (1-Methyl-1H-indazol-5-YL)methanol within the Indazole Family

This compound is a specific derivative within the extensive indazole family. Its structure is characterized by a methyl group attached to the first nitrogen atom of the indazole ring and a hydroxymethyl group at the fifth position of the benzene (B151609) ring. cymitquimica.com This compound is typically a white to off-white solid. cymitquimica.com

While research on this particular compound is ongoing, its structural features suggest its primary role as a key intermediate in the synthesis of more complex molecules. cymitquimica.comevitachem.com The hydroxymethyl group, in particular, offers a reactive site for further chemical modifications, allowing for the creation of a diverse library of new indazole derivatives. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound. sigmaaldrich.com |

| Molecular Formula | C9H10N2O. sigmaaldrich.com |

| Boiling Point | 332.3±17.0°C at 760 mmHg. sigmaaldrich.com |

| Physical Form | Solid. sigmaaldrich.com |

| Purity | 98%. sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Scope and Research Imperatives for Indazole-Based Compounds

The future of indazole-based research is vibrant and multifaceted. A primary focus remains on the development of new anticancer agents. researchgate.netnih.gov The ability of indazole derivatives to act as kinase inhibitors is a particularly promising avenue for targeted cancer therapies. nih.gov Researchers are actively exploring structure-activity relationships to design more potent and selective inhibitors for various kinases implicated in cancer progression. nih.gov

Beyond oncology, the potential applications of indazoles continue to expand. Investigations into their efficacy as anti-inflammatory, anti-HIV, and neuroprotective agents are ongoing. researchgate.netresearchgate.net The development of green and sustainable synthetic methods for producing indazole derivatives is also a key research imperative, aiming to make the production of these valuable compounds more efficient and environmentally friendly. researchgate.net The broad and ever-expanding biological activity of the indazole scaffold ensures that it will remain a central focus of medicinal chemistry research for the foreseeable future. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJENREUJHTMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CO)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657126 | |

| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-11-9 | |

| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Characterization of Indazole Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of indazole derivatives in both solution and solid states. nih.gov It provides unparalleled insight into the connectivity of atoms and the subtle electronic environments within the molecule.

Elucidation of 1H and 2H Tautomeric Forms

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net The 1H-tautomer is generally the more stable and predominant form in various states, including the gas phase, aqueous solutions, and solid-state derivatives. nih.govresearchgate.net However, the less stable 2H-tautomer can also be present and its characterization is crucial for a complete understanding of the compound's properties and reactivity. researchgate.net

NMR spectroscopy is a powerful tool to distinguish between these tautomers. The chemical shifts of the protons and carbons in the indazole ring are highly sensitive to the position of the substituent on the nitrogen atom. For instance, in osmium(IV) complexes of indazole, the chemical shift of the H3 proton differs by approximately 10 ppm between the 1H- and 2H-tautomers. nih.gov This significant difference allows for the unambiguous identification of each tautomeric form. While the 1H form is generally more stable, specific interactions, such as coordination to a metal ion, can stabilize the 2H form. nih.gov For N-unsubstituted indazoles, the 1H-tautomer is the dominant form. nih.gov

Application of Multi-Nuclear NMR Techniques (e.g., 1H, 13C, 15N NMR)

A comprehensive understanding of the molecular structure of indazole derivatives is achieved through the combined application of multi-nuclear NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR. nih.govipb.pt

¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring atoms. For (1-Methyl-1H-imidazol-5-yl)methanol, a related compound, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons, the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). nih.gov Similarly, for (1-Methyl-1H-indazol-5-YL)methanol, characteristic signals would be expected for the methyl group, the methylene group of the methanol (B129727) substituent, and the protons on the indazole ring.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the differentiation of aromatic, aliphatic, and functional group carbons. researchgate.net In indazole derivatives, the chemical shifts of C3 and C7a are particularly indicative of the electronic effects of substituents on the indazole ring. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR is an exceptionally valuable tool for studying nitrogen-containing heterocycles like indazoles. nih.govresearchgate.net The large chemical shift dispersion of ¹⁵N NMR makes it highly sensitive to the electronic environment of the nitrogen atoms. This technique is particularly powerful for distinguishing between the pyrrole-type and pyridine-type nitrogen atoms within the indazole ring, providing a reliable method for studying prototropic tautomerism. researchgate.net For instance, the ¹⁵N resonance of the N-oxide in an indazole N-oxide is shielded by approximately 30 ppm compared to the deoxygenated indazole. researchgate.net Two-dimensional NMR techniques like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the connectivity between protons and nitrogen atoms, aiding in the definitive assignment of isomeric structures. researchgate.net

Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, are often used in conjunction with experimental NMR data to predict and confirm chemical shifts, providing a robust foundation for structural assignments. acs.orgnih.gov

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity. nih.gov For this compound, mass spectrometry would be used to verify its molecular formula, C₉H₁₀N₂O, which corresponds to a molecular weight of 162.19 g/mol . sigmaaldrich.comchemscene.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of the molecule with a high degree of confidence. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as different isomers often exhibit distinct fragmentation pathways. researchgate.net This technique is also instrumental in assessing the purity of a synthesized compound by detecting the presence of any impurities with different molecular weights. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.com This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govmdpi.com

For indazole derivatives, X-ray crystallography has been instrumental in:

Confirming the tautomeric form present in the solid state. nih.gov

Elucidating the precise geometry of the molecule, including the planarity of the ring system and the conformation of substituents. nih.govresearchgate.net

Analyzing intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govnih.govresearchgate.net

While no specific X-ray crystal structure for this compound is publicly available, the structures of related (1H-indazol-1-yl)methanol derivatives have been reported. acs.orgnih.gov These studies provide valuable insights into the expected solid-state conformation and intermolecular interactions of this class of compounds. For instance, in the crystal structure of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, the dihedral angle between the indole (B1671886) and imidazole (B134444) rings is 77.70 (6)°. nih.govresearchgate.net

Other Spectroscopic Methods (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. psu.edu The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. spectrabase.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

The O-H stretching vibration of the hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.

The C-H stretching vibrations of the aromatic and methyl groups, usually found in the 2800-3100 cm⁻¹ range.

The C=C and C=N stretching vibrations of the indazole ring, which would appear in the 1400-1600 cm⁻¹ region.

The C-O stretching vibration of the methanol group, typically observed around 1000-1200 cm⁻¹.

By providing a fingerprint of the functional groups present, FTIR spectroscopy serves as a complementary technique to NMR and mass spectrometry for the comprehensive characterization of this compound. nih.gov

Biological Activities and Pharmacological Relevance of Indazole Derivatives

Broad-Spectrum Biological Activities Associated with the Indazole Scaffoldnih.gov

The indazole nucleus, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, is a versatile scaffold found in numerous bioactive compounds. nih.gov While naturally occurring indazoles are rare, synthetic derivatives exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, and anti-HIV activities. nih.gov The thermodynamic stability of the 1H-indazole tautomer makes it a predominant feature in many of these derivatives. nih.gov

Anti-cancer and Anti-proliferative Effects

The indazole moiety is a key component in several FDA-approved anti-cancer drugs, highlighting its significance in oncology research. rsc.org The structural framework of indazole allows for the design of potent inhibitors of various targets implicated in cancer progression.

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their anti-proliferative activities against several human cancer cell lines. nih.gov One particular compound, 6o , demonstrated a promising inhibitory effect on the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov Notably, this compound exhibited greater selectivity for cancer cells over normal HEK-293 cells (IC₅₀ = 33.2 µM). nih.gov Further investigation revealed that compound 6o induced apoptosis and affected the cell cycle, potentially through the inhibition of Bcl2 family members and the p53/MDM2 pathway. nih.gov

In another study, novel 1,3-dimethyl-6-amino indazole derivatives were designed as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in cancer immune evasion. nih.gov Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was identified as a potent anticancer agent, inducing apoptosis and selectively activating extracellular signal-regulated kinases (ERK) in hypopharyngeal carcinoma cells (FaDu). nih.gov This compound also suppressed cell mobility in a wound-healing assay, associated with reduced expression of matrix metalloproteinase MMP9. nih.gov

The anti-proliferative effects of various indazole derivatives have been demonstrated across a range of cancer cell lines, as detailed in the table below.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23–1.15 μM | rsc.org |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Colorectal Cancer) | 0.4 ± 0.3 μM |

Anti-inflammatory and Analgesic Potential

Indazole derivatives have been recognized for their anti-inflammatory and analgesic properties. researchgate.net Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine contain the 1H-indazole scaffold. nih.gov The structural similarity of indazoles to biological purines like adenine (B156593) and guanine (B1146940) may contribute to their interaction with biological systems and their resulting anti-inflammatory effects. researchgate.net

Research into a new series of 4,5-dihydro-2H-indazoles has shown significant anti-inflammatory activity in both formalin-induced paw edema and turpentine (B1165885) oil-induced granuloma pouch bioassays. These compounds also demonstrated a good safety profile with low ulcerogenic effects.

Antimicrobial Activity

The indazole scaffold has been incorporated into compounds exhibiting a range of antimicrobial activities. A series of N-methyl-3-aryl indazoles were screened for their in vitro antimicrobial properties against various bacterial and fungal strains. orientjchem.org These studies revealed that some of these derivatives showed moderate to good activity. For instance, a sequence of N-methyl-3-aryl indazoles displayed notable activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans. nih.gov

The development of novel 3-methyl-1H-indazole derivatives has also been a focus of antimicrobial research, with some compounds showing inhibitory activity against various microbial strains. researchgate.net

Molecular Target Engagement and Mechanism of Action Studies

The therapeutic effects of indazole derivatives are often attributed to their ability to interact with specific molecular targets, particularly protein kinases.

Kinase Inhibition

The indazole structure serves as an effective "hinge-binding" fragment, a key interaction for many kinase inhibitors. nih.gov This has led to the development of numerous indazole-based compounds that target various kinases involved in cell signaling pathways.

For example, 1,3-dimethyl-1H-indazol-6-amine is a known impurity in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor. Furthermore, a series of 1-methyl-1H-imidazole derivatives were designed as potent inhibitors of Janus kinase 2 (Jak2), a key player in the Jak/STAT signaling pathway. nih.gov

FMS-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in acute myeloid leukemia (AML). nih.gov The indazole scaffold has been successfully utilized to develop potent FLT3 inhibitors.

In one study, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were synthesized and evaluated as FLT3 inhibitors. nih.gov The most potent compound, 8r , demonstrated strong inhibitory activity against both wild-type FLT3 and its mutants, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compound 8r inhibited FLT3, FLT3-ITD (W51), and FLT3-TKD (D835Y) with IC₅₀ values of 41.6 nM, 22.8 nM, and 5.64 nM, respectively. nih.gov The indazole moiety in these compounds plays a crucial role as a hinge binder within the ATP-binding pocket of the kinase. nih.gov

The table below summarizes the inhibitory activity of a key indazole derivative against FLT3 and its mutants.

| Compound | Target | Inhibitory Activity (IC₅₀) | Reference |

| 8r | FLT3 | 41.6 nM | nih.gov |

| FLT3-ITD (W51) | 22.8 nM | nih.gov | |

| FLT3-TKD (D835Y) | 5.64 nM | nih.gov |

Akt Kinase Inhibition and Selectivity Profiling

Indazole derivatives have been successfully developed as potent inhibitors of Akt (also known as Protein Kinase B), a key enzyme in cell survival and proliferation pathways. nih.gov A notable example involved transforming an isoquinoline (B145761) ring into an indazole ring, which facilitated a second hydrogen bond interaction with the kinase hinge region, significantly improving potency. nih.gov Furthermore, a series of 1H-indazole-4,7-diones has demonstrated the ability to inhibit both the activity and the phosphorylation of the Akt1 isoform in prostate cancer cell lines. nih.gov

Achieving selectivity among the three Akt isoforms (Akt1, Akt2, and Akt3) is a critical aspect of drug design to minimize off-target effects. nih.gov For instance, toxicity issues like cutaneous side effects have been associated with the inhibition of Akt2. nih.gov Molecular docking studies have identified key residues that may contribute to isoform-selective binding, which can guide the design of more specific indazole-based Akt inhibitors. nih.gov

| Compound Class | Target | Key Findings | Reference |

| Indazole Derivatives | Akt | Transformation from an isoquinoline to an indazole ring improved potency by enabling additional hydrogen bonding to the kinase hinge region. | nih.gov |

| 1H-indazole-4,7-diones | Akt1 | Exerted dual inhibitory effects on both the activity and phosphorylation of Akt1 in PC-3 tumor cells. | nih.gov |

| Azaindazole/4,7-diazaindazole Aminopyridines | Akt | Incorporation of these moieties led to potent and selective Akt inhibitors. | nih.gov |

TAK1 Kinase Inhibition in Multiple Myeloma

Transforming growth factor-β activated kinase 1 (TAK1) is recognized as a promising therapeutic target in multiple myeloma, a cancer of plasma cells, due to its role in activating the pro-survival NF-κB pathway. rsc.orgnih.govnih.gov Inhibition of TAK1 can shift cellular signaling from survival to cell death, making it an attractive strategy for cancer treatment. nih.gov

| Inhibitor Class | Target | Disease Model | Key Findings | Reference |

| Imidazo[1,2-b]pyridazines with indazole moiety | TAK1 | Multiple Myeloma (MM) Cell Lines | Potent inhibition of TAK1 phosphorylation and MM cell growth at low nanomolar concentrations. | rsc.org |

| NG25 and 5Z-7-oxozeaenol | TAK1 | Human Myeloma Cell Lines | Inhibitors are cytotoxic to MM cells and can increase the efficacy of DNA-damaging agents. | nih.gov |

| NG25 and 5Z-7-oxozeaenol | TAK1 | Vκ*MYC mouse model of MM | Tendency towards increased survival, but no significant reduction in M-spike levels or spleen weight. | nih.gov |

General Principles of Kinase Inhibition by Indazoles

The indazole scaffold is considered a "privileged" structure in medicinal chemistry for kinase inhibition. nih.gov A primary mechanism of action involves the indazole core forming hydrogen bonds with the amino acid residues of the "hinge" region of the kinase ATP-binding pocket. nih.gov This interaction mimics the binding of the adenine region of ATP, effectively blocking the enzyme's activity. For example, molecular docking of certain indazole derivatives into the Aurora A kinase active site showed the indazole nucleus binding with hinge residues Glu211 and Ala213. nih.gov

The versatility of the indazole ring allows for substitutions at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For instance, the development of indazole-pyrimidine based VEGFR-2 inhibitors showed that substitutions on the pyrimidine (B1678525) ring significantly influenced inhibitory activity. nih.gov This adaptability has led to the successful development of numerous indazole-based kinase inhibitors for treating various cancers. nih.govresearchgate.net

Enzyme Inhibition Beyond Kinases

The pharmacological utility of indazole derivatives extends beyond kinase inhibition to other important enzyme families.

Monoamine Oxidase B (MAO-B) Inhibition

Indazole derivatives have been identified as highly potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Specifically, N1-methylated indazole-5-carboxamides have been developed as subnanomolar, reversible, and competitive inhibitors of human MAO-B (hMAO-B). nih.gov These compounds exhibit excellent selectivity over the MAO-A isoform. nih.gov

Docking studies reveal that the indazole N2 atom and the carboxamide linker are crucial for binding within the MAO-B active site, interacting with key residues and water molecules. nih.gov The development of these inhibitors has also focused on optimizing physicochemical properties to ensure they can cross the blood-brain barrier, a requirement for treating central nervous system diseases. nih.gov

| Compound Series | Target | Potency | Key Findings | Reference |

| N1-methylated indazole-5-carboxamides | MAO-B | Subnanomolar (pIC50 > 8.8) | Reversible, competitive, and highly selective inhibitors with good brain permeability. | nih.gov |

| Indole-based derivatives (from indazoles) | MAO-B | IC50 values in the nanomolar range (e.g., 20 nM for compound 8a). | Showed remarkable selectivity over MAO-A and a competitive mode of action. | nih.gov |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Indazole derivatives are effective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme whose overactivity is linked to neurodegenerative conditions. nih.govlookchem.comnih.gov Compounds like 7-nitroindazole (B13768) have been shown to be selective inhibitors of nNOS. nih.gov The indazole skeleton itself is important for NOS inhibition. researchgate.net

Fluorination of the indazole ring has been shown to increase both the inhibitory potency and the selectivity for inducible NOS (iNOS) over nNOS. researchgate.net Conversely, structural modifications such as N-methylation of the indazole ring can diminish the inhibitory effect on NOS activity, highlighting the sensitivity of this interaction to the substitution pattern on the heterocyclic core. researchgate.net

| Compound | Target | Inhibition | Key Findings | Reference |

| 7-Nitroindazole | nNOS | 85% inhibition at 30 mg/kg in vivo. | Shown to be a selective nNOS inhibitor that can impair spatial learning in rats. | nih.gov |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | NOS-I / NOS-II | 63% (NOS-I), 83% (NOS-II) | Fluorination of the aromatic ring increased inhibitory potency. | researchgate.net |

| N-methyl derivatives of nitroindazoles | NOS | Diminished activity | N-methylation was found to reduce the inhibitory effect on NOS activity. | researchgate.net |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govnih.govyoutube.com A typical HDAC inhibitor has three components: a group that binds to the zinc ion in the enzyme's active site, a linker, and a surface-recognition "cap" group. tjpr.org

Novel indazole derivatives have been designed and synthesized as potent HDAC inhibitors. nih.govnih.gov In one study, fragment-based virtual screening led to the identification of indazole compounds with nanomolar inhibitory activity against HDAC1, HDAC2, and HDAC8. nih.gov These compounds were shown to increase the acetylation of histone H3 and α-tubulin, arrest the cell cycle, and promote apoptosis in cancer cell lines. nih.gov Molecular docking simulations suggest that the potent inhibitory activity of these indazoles is driven by van der Waals and electrostatic interactions within the HDAC active site. nih.gov

| Compound Series | Target | Potency (IC50) | Key Findings | Reference |

| Indazole Derivatives (e.g., 15k, 15m) | HDAC1, HDAC2, HDAC8 | 2.7-4.2 nM | Potent pan-HDAC inhibitors that showed better anti-proliferative activity than the control drug SAHA. | nih.gov |

| Indazole Derivatives (QSAR study) | HDAC | pIC50 up to 9.3 | In-silico design identified novel potential HDAC inhibitors for breast cancer treatment. | nih.gov |

Receptor Modulation

The ability of small molecules to modulate the activity of cellular receptors is a cornerstone of drug discovery. Indazole derivatives have been investigated for their potential to interact with various receptor systems, including those for neuropeptides and neurotransmitters.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

The calcitonin gene-related peptide (CGRP) receptor has been identified as a key player in the pathophysiology of migraine. Consequently, the development of CGRP receptor antagonists has been a major focus in the search for new migraine treatments. While research has not explicitly detailed the CGRP receptor antagonist activity of (1-Methyl-1H-indazol-5-YL)methanol, the indazole scaffold is a crucial component in potent CGRP receptor antagonists. For instance, the highly potent CGRP receptor antagonist, BMS-742413, incorporates a 7-methyl-1H-indazol-5-yl moiety. nih.gov This compound has demonstrated a robust, dose-dependent inhibition of CGRP-induced increases in facial blood flow in marmosets, a preclinical model for migraine. nih.gov The discovery of BMS-742413 underscores the importance of the indazole core in designing molecules that can effectively block the CGRP receptor, thereby offering a therapeutic option for migraine sufferers without the cardiovascular side effects associated with other drug classes. nih.gov

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

Glucagon-like peptide-1 receptor (GLP-1R) agonists are an important class of drugs for the management of type 2 diabetes and obesity. nih.gov These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and delayed gastric emptying. The development of orally available, small-molecule GLP-1R agonists is a significant area of research. Although direct evidence of this compound as a GLP-1R agonist is not available in the current literature, the indazole structure is a recognized pharmacophore in the design of various receptor modulators. The pursuit of non-peptidic GLP-1R agonists continues to be a focus in the development of new diabetes therapies.

Serotonin (B10506) Receptor Modulation

The serotonin system, with its multiple receptor subtypes, is a critical target for drugs treating a range of central nervous system disorders, including depression and anxiety. The serotonin transporter (SERT) and various serotonin receptors are key targets for therapeutic intervention. Indole (B1671886) and indazole derivatives have been explored for their ability to modulate serotonergic targets. For example, novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their dual affinity for the serotonin 5-HT1A receptor and SERT. nih.gov While the specific modulatory activity of this compound on serotonin receptors has not been documented, the structural similarity of the indazole core to the indole nucleus suggests its potential as a scaffold in the design of new serotonin receptor modulators.

Tubulin Binding and Cellular Differentiation

One of the most promising areas of research for indazole derivatives is in oncology, specifically through the mechanism of tubulin binding and the induction of cellular differentiation. A notable study identified a series of compounds containing a 1-methyl-1H-indazol-5-yl moiety that demonstrated potent activity against acute myeloid leukemia (AML). cymitquimica.com

These compounds were found to act as anti-mitotic tubulin disruptors. By binding to tubulin, they interfere with the dynamics of microtubules, which are essential for cell division. This disruption leads to a G2-M mitotic arrest, a halt in the cell cycle at the stage of mitosis. cymitquimica.com A significant consequence of this mitotic arrest in AML cells is the induction of differentiation. cymitquimica.com AML is characterized by a blockage in the maturation of myeloid cells, leading to an accumulation of immature blasts. The indazole-containing compounds were shown to overcome this differentiation block, inducing the AML cells to mature into more functional cell types. cymitquimica.com

The table below summarizes the key findings related to the effects of an indazole derivative containing the 1-methyl-1H-indazol-5-yl moiety on AML cells.

| Feature | Finding |

| Mechanism of Action | Anti-mitotic tubulin disruptor |

| Cellular Effect | Induces G2-M mitotic arrest |

| Therapeutic Outcome | Causes differentiation of AML cells |

Interaction with Specific Molecular Targets and Biochemical Pathways

The therapeutic effects of the aforementioned indazole derivatives in AML are rooted in their interaction with specific molecular targets and the subsequent modulation of biochemical pathways. The primary molecular target identified for these compounds is the tubulin beta chain. cymitquimica.com

Chemoproteomics, a powerful tool for target deconvolution, was instrumental in identifying tubulin as the direct binding partner of these indazole-containing molecules. cymitquimica.com Further analysis using RNA sequencing (RNA-seq) revealed that treatment with these compounds led to global gene expression changes consistent with cellular differentiation. cymitquimica.com Interestingly, the gene expression changes induced by the indazole derivative appeared to be more specific to differentiation pathways compared to those induced by a standard differentiating agent like phorbol (B1677699) 12-myristate 13-acetate (PMA). cymitquimica.com The treated cells showed an upregulation of both macrophage and neutrophil-associated RNA signatures, indicating a broad potential for inducing myeloid differentiation. cymitquimica.com This targeted interaction with tubulin and the specific downstream effects on gene expression highlight the potential of such indazole derivatives as a novel therapeutic strategy for AML, aiming for a less toxic and more effective treatment by inducing the cancer cells to differentiate rather than killing them directly. cymitquimica.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methyl 1h Indazol 5 Yl Methanol Derivatives

Impact of Substitution Patterns on Biological Activitynih.govresearchgate.netnih.gov

The biological activity of indazole derivatives is highly sensitive to the pattern of substitution on the bicyclic ring system and any attached side chains. nih.govnih.gov These substitutions can significantly alter the compound's affinity for its target, selectivity, and pharmacokinetic properties.

The position of the methyl group on the indazole ring is a critical determinant of biological activity. The two primary isomers are the 1-methyl (N1) and 2-methyl (N2) derivatives. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govnih.gov

In many classes of kinase inhibitors, N1-alkylation is preferred over N2-alkylation. For instance, in a series of Rho-kinase inhibitors, the N1-substituted benzyl (B1604629) derivatives were found to be essential for activity, while the corresponding 2-benzyl isomer showed no activity. austinpublishinggroup.com The regioselectivity of methylation can be influenced by the reaction conditions and the nature of the methylating agent. For example, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) under basic conditions yields a nearly 1:1 mixture of the 1-methyl and 2-methyl products. researchgate.net In contrast, using methyl iodide can lead to a higher proportion of the 2-methyl isomer. researchgate.net The choice of the N1 or N2 position for the methyl group can drastically affect the orientation of the molecule within a binding pocket, thereby influencing its inhibitory potential.

| Indazole Core | Relative Stability | Biological Activity Context | Reference |

|---|---|---|---|

| 1-Methyl-1H-indazole | Generally more stable | Often associated with higher activity in kinase inhibitors | nih.govnih.govaustinpublishinggroup.com |

| 2-Methyl-2H-indazole | Generally less stable | Can be active, but often less so than the 1-methyl isomer | austinpublishinggroup.comresearchgate.net |

The hydroxymethyl group at the 5-position of the indazole ring serves as a key interaction point and a site for further molecular modification. This functional group can act as both a hydrogen bond donor and acceptor, contributing to the binding affinity of the molecule to its target protein.

Studies on various indazole derivatives have shown that modifications to this group can significantly impact activity. For example, in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), (1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)methanol was used as a key intermediate. nih.gov The hydroxyl group was subsequently converted to other functionalities to explore the SAR. nih.gov The reduction of a corresponding ester to form the hydroxymethyl group is a common synthetic step, highlighting its importance as a versatile handle for derivatization. nih.govdundee.ac.uk The presence and modification of the hydroxymethyl group are crucial for optimizing interactions within the target's binding site. For instance, replacing it with other groups can alter the hydrogen bonding network and hydrophobic interactions, leading to changes in potency and selectivity. proquest.com

Substituents on both the fused benzene (B151609) ring of the indazole core and any appended side chains play a crucial role in defining the pharmacological profile of the derivatives. nih.govnih.gov

For the fused ring, the position and nature of substituents are critical. In a series of 1H-indazole-3-carboxamide derivatives developed as GSK-3 inhibitors, a methoxy (B1213986) group at the 5-position was found to be more potent than a methyl group, indicating the importance of electronic effects in this position. nih.gov Similarly, for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), substituents at the 4- and 6-positions of the 1H-indazole scaffold were found to be crucial for inhibitory activity. nih.gov

| Modification Area | Example Modification | Impact on Biological Activity | Target/Context | Reference |

|---|---|---|---|---|

| Fused Ring (Position 5) | Methyl vs. Methoxy | Methoxy group led to higher potency | GSK-3 Inhibitors | nih.gov |

| Fused Ring (Positions 4 & 6) | Various substituents | Crucial for inhibitory activity | IDO1 Inhibitors | nih.gov |

| Side Chain | Ethyl vs. Cyclobutyl | Cyclobutyl group enhanced potency | Estrogen Receptor Degraders | nih.gov |

| Side Chain | S-isomer vs. R-isomer (proline moiety) | S-isomer showed better activity | Rho-kinase Inhibitors | nih.gov |

Rational Design and Lead Optimization Strategiesresearchgate.netaustinpublishinggroup.com

The development of potent and selective indazole-based inhibitors often relies on rational design and lead optimization strategies. nih.gov These approaches utilize structural information from the target protein and known ligand-protein interactions to guide the synthesis of new derivatives with improved properties. nih.gov

A common strategy is structure-based drug design, where the crystal structure of the target protein is used to design molecules that fit optimally into the binding site. nih.gov For instance, in the design of inhibitors for Aurora kinase A, docking studies revealed that the N-H of the indazole ring formed a crucial hydrogen bond with the hinge region of the kinase. nih.gov This information guided the optimization of the rest of the molecule to enhance binding affinity.

Another key strategy is fragment-based drug design. This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. nih.gov The indazole moiety itself is often considered a "hinge binder" fragment that can anchor a molecule in the ATP-binding pocket of kinases. nih.govtandfonline.com

Lead optimization involves systematically modifying a lead compound to improve its activity, selectivity, and pharmacokinetic profile. This can involve, for example, replacing a methyl substituent with a cyclopropyl (B3062369) group to enhance potency, as was done in the optimization of FLT3 inhibitors. nih.govtandfonline.com These rational approaches are instrumental in transforming initial hits into viable drug candidates.

Allosteric Modulation and ATP-Competitive Inhibition Mechanismsnih.govnih.gov

Indazole derivatives can exert their biological effects through various mechanisms, with allosteric modulation and ATP-competitive inhibition being particularly prominent, especially in the context of kinase inhibition. nih.govnih.gov

ATP-competitive inhibition is a common mechanism for kinase inhibitors containing the indazole scaffold. nih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase, competing with the endogenous ATP. nih.gov The indazole ring often plays a key role in this interaction by forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition. nih.gov Docking studies of various indazole derivatives with kinases like FGFR1 and Aurora kinase A have confirmed this binding mode, where the indazole N-H and one of the ring nitrogens form hydrogen bonds with key amino acid residues in the ATP-binding site. nih.gov

Allosteric modulation , in contrast, involves the binding of an inhibitor to a site on the protein that is distinct from the active site. This binding event induces a conformational change in the protein that alters its activity. While less common for indazole derivatives than ATP-competitive inhibition, some have been shown to act through this mechanism. For example, a series of Akt inhibitors based on a quinoxaline (B1680401) scaffold were found to bind outside of the ATP binding pocket, exhibiting an allosteric mechanism of inhibition. ucsf.edu The development of allosteric modulators is an attractive strategy as they can offer higher selectivity compared to inhibitors that target the highly conserved ATP-binding site.

Preclinical Research and Therapeutic Potential

In vitro Biological Evaluation Methodologies

A range of in vitro assays are employed to determine the biological activity of derivatives of (1-Methyl-1H-indazol-5-YL)methanol at the cellular and molecular levels. These methodologies are crucial for elucidating the mechanisms of action and identifying promising candidates for further development.

Cell-Based Assays for Anti-proliferative Activity

Cell-based assays are fundamental in cancer research to assess the ability of a compound to inhibit the growth of cancer cells. For derivatives of this compound, the anti-proliferative activity is commonly evaluated using various human cancer cell lines.

One study detailed the synthesis and anti-cancer screening of a series of 2-(1-methyl-1H-indazol-5-yl)-N-arylisonicotinamide analogs. researchgate.net These compounds were tested against a panel of approximately 60 human cancer cell lines at a single high concentration to identify initial anti-proliferative effects. researchgate.net Another study designed and synthesized a series of 1H-indazole-3-amine derivatives and evaluated their inhibitory activities against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells, using the methyl thiazolyl tetrazolium (MTT) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

A notable finding from these studies was that certain derivatives exhibited significant growth inhibitory activity. For instance, in one study, a particular 1H-indazole-3-amine derivative, compound 6o, demonstrated a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov Importantly, this compound showed selectivity, with a much higher IC50 value (33.2 µM) against normal human embryonic kidney (HEK-293) cells, suggesting a potential therapeutic window. nih.gov

Table 1: Anti-proliferative Activity of a Selected this compound Derivative

| Compound | Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | HEK-293 (Human Embryonic Kidney) | 33.2 |

Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying the molecular targets of a potential drug. Indazole derivatives have been widely studied as inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cancer cell signaling.

The general understanding from the literature is that the indazole scaffold can be modified to target specific enzyme active sites. These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor to determine the concentration required to reduce enzyme activity by half (IC50).

Receptor Binding and Functional Assays

Receptor binding and functional assays are used to evaluate the interaction of compounds with specific cellular receptors. Indazole derivatives have been explored as antagonists for various receptors.

A study reported the discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. nih.gov While this study does not directly involve this compound, it demonstrates the potential of the broader indazole class to interact with and modulate receptor function. These assays typically measure the ability of a compound to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).

Myeloid Differentiation Induction Studies

There is currently no direct evidence in the reviewed literature of this compound or its close derivatives being specifically investigated for their ability to induce myeloid differentiation.

In vivo Efficacy Studies in Disease Models

Promising compounds identified through in vitro screening are often advanced to in vivo studies to assess their efficacy in a living organism.

Xenograft Models for Anticancer Efficacy

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo anti-cancer efficacy of new chemical entities.

Although no in vivo efficacy data for this compound itself has been found, studies on its derivatives have utilized such models. For instance, research on various indazole derivatives has involved assessing their ability to inhibit tumor growth in xenograft models. These studies typically measure tumor volume over time in treated versus untreated (control) animals to determine the extent of tumor growth inhibition.

Models for Metabolic and Neurological Disorders

The indazole scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives being explored for a range of biological activities. nih.gov While specific studies on this compound are not readily found, the therapeutic potential of the indazole class in metabolic and neurological disorders is an active area of investigation.

Indazole derivatives have demonstrated potential benefits in addressing cardiovascular and metabolic diseases, including hyperlipidemia and obesity. nih.gov This suggests that compounds containing the indazole nucleus may warrant investigation in preclinical models of metabolic syndrome, diabetes, and related conditions. The structural features of the indazole ring allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. nih.gov

In the realm of neurological disorders, the indazole core has been incorporated into molecules with significant central nervous system (CNS) activity. For instance, derivatives have been developed as potent cannabinoid CB1 receptor modulators. researchgate.net Furthermore, a functional high-throughput screen identified a novel indazole-containing compound as a positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5), a target with implications for neurological and psychiatric disorders. nih.gov

It is important to note that while these examples highlight the potential of the indazole scaffold, they involve more complex molecules than this compound. The specific contribution of the 1-methyl-5-hydroxymethyl substitution pattern to the biological activity in metabolic and neurological models remains an area for future research.

| Compound Class | Therapeutic Area | Reported Activity | Reference |

| Indazole Derivatives | Metabolic Disorders | Potential against hyperlipidemia and obesity | nih.gov |

| Indazole Derivatives | Neurological Disorders | Cannabinoid CB1 receptor modulation | researchgate.net |

| Indazole-containing PAM | Neurological Disorders | Positive allosteric modulation of M5 receptor | nih.gov |

Computational and Theoretical Chemistry in Indazole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as an indazole derivative, interacts with the binding site of a biological target, typically a protein. This knowledge is crucial for structure-based drug design and for elucidating the mechanism of action of potential drug candidates.

Research on indazole scaffolds has extensively utilized molecular docking to explore their potential as inhibitors of various protein targets implicated in diseases like cancer. While specific docking studies on (1-Methyl-1H-indazol-5-YL)methanol are not widely published, numerous studies on analogous indazole derivatives provide a clear indication of the methodologies employed and the nature of the interactions observed. These studies highlight the versatility of the indazole core in fitting into diverse binding pockets.

For instance, molecular docking analyses have been performed on indazole derivatives targeting several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.gov These studies typically involve preparing the three-dimensional structures of the ligands and the protein receptor, defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity.

A common approach involves using software like AutoDock, GOLD, or GLIDE to perform the docking calculations. nih.gov The results of these studies are often presented in terms of binding energy (kcal/mol), with lower values indicating a more favorable interaction. Furthermore, the analysis of the docked poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for the stability of the ligand-protein complex.

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

| Derivative Class | Target Protein(s) | Docking Software | Key Findings |

| 3-Carboxamide indazoles | Renal cancer-related protein (PDB: 6FEW) | AutoDock 4 | Derivatives 8v, 8w, and 8y showed the highest binding energies. nih.gov |

| Indazole scaffolds | VEGFR-2 (PDB: 4AGD, 4AG8) | Not Specified | SMO, SBS, and SOT derivatives showed good scores against 4AGD; SS, SSA, and SMO showed significant scores against 4AG8. biotech-asia.org |

| 1-Trityl-5-azaindazole derivatives | MDM2, PBR | HEX 6.3 | High binding interaction of one derivative with GLN72 and HIS73 in the MDM2 receptor. jocpr.com |

| Indazole-based compounds | ROCK1, ROCK2 | Not Specified | High selectivity for ROCK1 and ROCK2 isoforms was identified. researchgate.net |

| Imidazole-indole derivatives | Mdm2, Mdmx | AutoDock Vina, GOLD, MOE-dock, GLIDE | AutoDock Vina showed high success in re-/cross-docking with the 1RV1 structure of Mdm2. nih.gov |

The insights gained from these docking studies are invaluable for optimizing the structure of indazole derivatives to enhance their binding affinity and selectivity for a specific target. For this compound, similar studies would be essential to predict its potential biological targets and to guide the design of analogs with improved therapeutic properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., GIAO/B3LYP)

Quantum chemical calculations offer a detailed understanding of the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set are frequently employed to study indazole derivatives. nih.govcore.ac.uk These calculations provide access to a wealth of information, including optimized molecular geometries, electronic properties, and spectroscopic parameters.

A key application of these methods is the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. For indazole derivatives, these calculations help in understanding their potential to participate in chemical reactions and biological interactions.

Furthermore, quantum chemical methods are used to compute Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how a molecule will interact with other molecules, including biological targets.

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is particularly important for predicting NMR chemical shifts. epstem.netresearchgate.net By comparing the theoretically calculated NMR spectra with experimental data, researchers can confirm the structure of synthesized compounds.

Table 2: Quantum Chemical Calculation Parameters for Indazole Derivatives

| Calculation Method | Basis Set | Calculated Properties | Significance |

| DFT (B3LYP) | 6-311+G(d,p) | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP) | Predicts chemical reactivity and interaction sites. nih.govcore.ac.uk |

| GIAO/DFT (B3LYP) | 6-311++G(d,p) | 13C and 15N NMR chemical shifts | Structural verification of synthesized compounds. researchgate.net |

| DFT (B3LYP) | 6-311++G(d,p) / LanL2DZ (for Ag) | Geometric optimization, frequencies, electronic properties | Characterization of metal complexes of indazoles. core.ac.uk |

For this compound, such quantum chemical calculations would provide fundamental insights into its electronic properties, influencing its reactivity, stability, and potential interactions with biological systems.

In silico ADMET Prediction for Drug-likeness Assessment

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an indispensable part of the drug discovery process, allowing for the early identification of compounds with potential liabilities, thereby reducing the risk of late-stage failures. nih.gov

Various computational tools and web servers, such as SwissADME and admetSAR, are used to predict the ADMET profile of compounds based on their chemical structure. nih.govresearchgate.net These tools calculate a range of physicochemical properties and pharmacokinetic parameters that are critical for a drug's efficacy and safety.

Key parameters often evaluated include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Gastrointestinal (GI) Absorption: Prediction of a compound's ability to be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Assessment of whether a compound can cross the BBB, which is crucial for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions by assessing the inhibition of major drug-metabolizing enzymes.

Toxicity Risks: Evaluation of potential mutagenicity, carcinogenicity, and other toxic effects.

Studies on various heterocyclic compounds, including indazole derivatives, routinely employ these in silico tools to assess their drug-likeness. researchgate.netresearchgate.net The results of these predictions are often presented in a qualitative manner (e.g., high or low GI absorption) or as a "bioavailability radar" that provides a visual representation of the drug-likeness of a compound. nih.gov

Table 3: Commonly Predicted ADMET Properties for Drug-likeness Assessment

| Property | Prediction Tool/Server | Importance |

| Physicochemical Properties (MW, logP, TPSA) | SwissADME | Influences solubility, permeability, and binding. |

| Lipinski's Rule of Five | SwissADME | Predicts oral bioavailability. nih.gov |

| Gastrointestinal Absorption | SwissADME, admetSAR | Determines suitability for oral administration. nih.govresearchgate.net |

| Blood-Brain Barrier Permeation | SwissADME, admetSAR | Crucial for CNS-acting drugs. nih.gov |

| CYP450 Inhibition | SwissADME, admetSAR | Predicts potential for drug-drug interactions. nih.gov |

| Toxicity (e.g., Mutagenicity) | ProTox-II, OSIRIS Property Explorer | Assesses safety profile. researchgate.net |

For this compound, a comprehensive in silico ADMET analysis would be a critical first step in evaluating its potential as a drug candidate. These predictions would help to identify any potential liabilities and guide further experimental testing.

Emerging Research Directions and Future Perspectives for 1 Methyl 1h Indazol 5 Yl Methanol and Its Derivatives

The indazole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. researchgate.netnih.gov Its derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-neurodegenerative properties. researchgate.netresearchgate.net (1-Methyl-1H-indazol-5-YL)methanol represents a fundamental building block within this class, and its derivatives are the subject of intensive research aimed at discovering novel therapeutic agents. This article explores the emerging research directions and future perspectives concerning this important chemical entity and its analogues.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (1-Methyl-1H-indazol-5-yl)methanol, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves functionalization of the indazole core. For example, a nitro-substituted indazole precursor may undergo reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to generate the alcohol moiety. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., methanol or THF), and pH control (neutral to mildly acidic) are critical to minimize side reactions like over-reduction or decomposition . Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on the methyl group resonance (~3.9–4.1 ppm for N-methyl) and the methanolic proton (~4.5–5.0 ppm, broadened due to OH exchange). Adjacent aromatic protons on the indazole ring appear as doublets or multiplets in the 7.0–8.0 ppm range .

- Mass Spectrometry (ESI+) : The molecular ion [M+H]⁺ should align with the molecular weight (e.g., ~177.2 g/mol). Fragmentation patterns (e.g., loss of H₂O) confirm the alcohol functional group.

- IR Spectroscopy : A strong O-H stretch (~3200–3500 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹) validate the methanol substituent.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous organic waste. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives, such as enzyme inhibition or receptor binding?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., SAHase inhibition studies) with human placenta-derived enzymes. Compare IC₅₀ values against controls like 3-deazaadenosine (3-DZA). Optimize substrate concentrations (e.g., 10–100 µM) and monitor kinetics via UV-Vis spectrophotometry .

- Dose-Response Curves : Test derivatives at logarithmic concentrations (0.1–100 µM) to establish structure-activity relationships (SAR). Include positive/negative controls to validate assay robustness.

Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions (e.g., DFT-optimized structures)?

- Methodological Answer :

- Cross-Validation : Replicate NMR experiments under standardized conditions (e.g., solvent, temperature) to rule out artifacts. Compare DFT-predicted chemical shifts (Gaussian/B3LYP/6-311+G(d,p)) with experimental data.

- Error Analysis : Assess computational limitations (e.g., solvation effects, basis set incompleteness) and refine models using explicit solvent simulations or hybrid functionals (e.g., ωB97X-D) .

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation dynamics in water or DMSO to assess stability and aggregation tendencies. Use tools like GROMACS with OPLS-AA force fields .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Use SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks (e.g., O-H···N interactions) .

- ORTEP Visualization : Analyze thermal ellipsoids to confirm stereochemistry and rule out disorder. Compare unit cell parameters with Cambridge Structural Database entries for validation .

Q. What strategies are recommended for modifying the indazole core to enhance bioactivity while maintaining solubility?

- Methodological Answer :

- SAR-Driven Synthesis : Introduce substituents at the 3- or 7-positions (e.g., halogens, methoxy groups) to modulate lipophilicity (clogP) and hydrogen-bonding capacity.

- Prodrug Approaches : Esterify the methanol group (e.g., acetyl or phosphate esters) to improve membrane permeability, with enzymatic cleavage studies in simulated biological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.